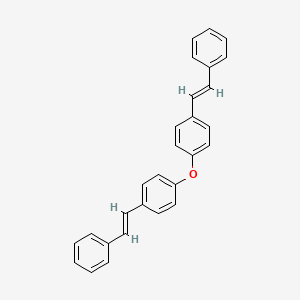![molecular formula C18H18BrClN2O3 B11692814 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-ブロモ-2-ヒドロキシベンジリデン]-4-(4-クロロ-2-メチルフェノキシ)ブタンヒドラジドは、シッフ塩基化合物です。シッフ塩基は通常、第一アミンとカルボニル化合物の縮合反応によって形成されます。
合成方法
合成経路と反応条件
(E)-5-ブロモ-2-ヒドロキシベンジリデン]-4-(4-クロロ-2-メチルフェノキシ)ブタンヒドラジドの合成は、5-ブロモ-2-ヒドロキシベンズアルデヒドと4-(4-クロロ-2-メチルフェノキシ)ブタンヒドラジドの縮合反応によって行われます。この反応は通常、エタノール溶媒中で還流条件下で行われ、シッフ塩基の形成が促進されます。 反応混合物を冷却し、生成物をエタノールから再結晶させて濾過することで、純粋な結晶を得ます .
工業的製造方法
この化合物の具体的な工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、実験室での合成のスケールアップになります。これには、収率と純度を最大限に高めるために反応条件を最適化すること、工業用グレードの溶媒と試薬を使用すること、連続フロー反応器を採用して効率と安全性を向上させることが含まれます。
化学反応解析
反応の種類
(E)-5-ブロモ-2-ヒドロキシベンジリデン]-4-(4-クロロ-2-メチルフェノキシ)ブタンヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: フェノール性ヒドロキシル基は、キノン誘導体に酸化される可能性があります。
還元: イミン基(C=N)は、アミンに還元される可能性があります。
置換: 臭素と塩素の置換基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム(NaOCH₃)やtert-ブトキシドカリウム(KOtBu)などの求核剤は、置換反応に使用することができます。
形成される主な生成物
酸化: キノン誘導体の形成。
還元: 対応するアミンの形成。
置換: 置換フェニル誘導体の形成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-(4-chloro-2-methylphenoxy)butanehydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The imine group (C=N) can be reduced to an amine.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-5-ブロモ-2-ヒドロキシベンジリデン]-4-(4-クロロ-2-メチルフェノキシ)ブタンヒドラジドは、科学研究においていくつかの応用があります。
化学: 配位化学におけるリガンドとして使用され、金属錯体を形成します。
生物学: 抗菌性と抗真菌性の可能性について調査されています。
医学: 生物学的巨大分子と相互作用する能力により、抗がん剤としての可能性が探求されています。
工業: 特定の電子特性または光学特性を持つ新素材の開発に使用されています。
作用機序
(E)-5-ブロモ-2-ヒドロキシベンジリデン]-4-(4-クロロ-2-メチルフェノキシ)ブタンヒドラジドの作用機序は、さまざまな分子標的との相互作用を含みます。この化合物は、金属イオンと配位錯体を形成することができ、これが生物活性を高める可能性があります。また、酵素やタンパク質と相互作用し、それらの機能を阻害し、抗菌作用や抗がん作用を引き起こす可能性もあります。
類似化合物との比較
類似化合物
- (E)-5-ブロモ-2-ヒドロキシベンジリデン]-4-メトキシベンゾヒドラジド
- 4-{[1-(5-ブロモ-2-ヒドロキシ-3-メトキシフェニル)メチリデン]アミノ}-1-メチル-2-フェニル-1,2-ジヒドロピラゾール-3-オン
独自性
これらの置換基の組み合わせは、配位錯体を形成し、生物学的標的と相互作用する能力を高めることができ、これはさまざまな科学研究アプリケーションにとって貴重な化合物となっています .
特性
分子式 |
C18H18BrClN2O3 |
|---|---|
分子量 |
425.7 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-12-9-15(20)5-7-17(12)25-8-2-3-18(24)22-21-11-13-10-14(19)4-6-16(13)23/h4-7,9-11,23H,2-3,8H2,1H3,(H,22,24)/b21-11+ |
InChIキー |
NDBFJCPGDVMFJK-SRZZPIQSSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)
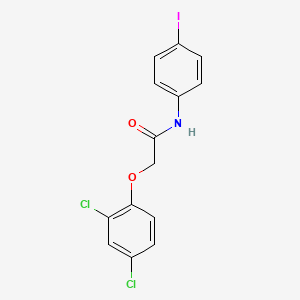
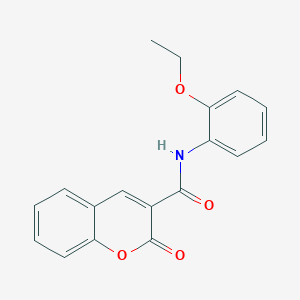
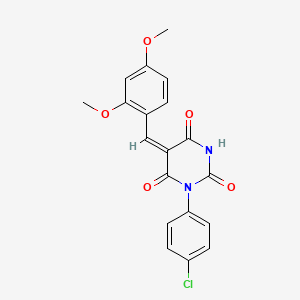
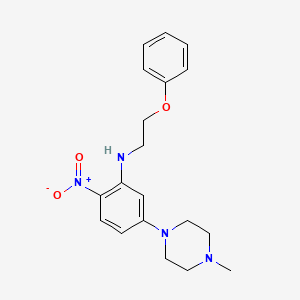
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
